8-Boc-8-aza-bicyclo[3.2.1]octane-3-boronic acid
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Overview
Description
8-Boc-8-aza-bicyclo[3.2.1]octane-3-boronic acid is a chemical compound with the molecular formula C12H22BNO4. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure found in many biologically active molecules, including tropane alkaloids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Boc-8-aza-bicyclo[321]octane-3-boronic acid typically involves the protection of the nitrogen atom in the 8-azabicyclo[32The reaction conditions often include the use of boronic acid derivatives and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Boc-8-aza-bicyclo[3.2.1]octane-3-boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups such as alcohols or ketones.
Reduction: Reduction of the boronic acid group to form boranes.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce boranes .
Scientific Research Applications
8-Boc-8-aza-bicyclo[3.2.1]octane-3-boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and as a scaffold for the development of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 8-Boc-8-aza-bicyclo[3.2.1]octane-3-boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The 8-azabicyclo[3.2.1]octane scaffold can interact with various biological receptors, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
8-azabicyclo[3.2.1]octane: The parent scaffold without the Boc protection and boronic acid functionality.
8-Boc-8-aza-bicyclo[3.2.1]octane-3-boronic acid pinacol ester: A closely related compound with a pinacol ester group instead of the boronic acid group.
Uniqueness: this compound is unique due to the presence of both the Boc protection and the boronic acid functionality, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octan-3-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BNO4/c1-12(2,3)18-11(15)14-9-4-5-10(14)7-8(6-9)13(16)17/h8-10,16-17H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAWOIRTQJFHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC2CCC(C1)N2C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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